molecular formula C8H6ClNO B8719682 (4-Chloro-3-hydroxyphenyl)acetonitrile

(4-Chloro-3-hydroxyphenyl)acetonitrile

Cat. No. B8719682
M. Wt: 167.59 g/mol
InChI Key: AUSPPXLBZOTTKB-UHFFFAOYSA-N
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Patent
US07741321B2

Procedure details

BBr3 (16.6 g, 66 mmol) was slowly added to a solution of 2-(4-chloro-3-methoxyphenyl)acetonitrile (12 g, 66 mmol) in DCM (120 mL) at −78° C. under N2. The reaction temperature was slowly increased to room temperature. The reaction mixture was stirred overnight and then poured into ice-water. The organic layer was separated and the aqueous layer was extracted with DCM (40 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4, and concentrated under vacuum to give (4-chloro-3-hydroxy-phenyl)-acetonitrile (9.3 g, 85%). 1H NMR (300 MHz, CDCl3) δ 7.34 (d, J=8.4 Hz, 1H), 7.02 (d, J=2.1 Hz, 1H), 6.87 (dd, J=2.1, 8.4 Hz, 1H), 5.15 (brs, 1H), 3.72 (s, 2H).
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][C:7]=1[O:15]C>C(Cl)Cl>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][C:7]=1[OH:15]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC#N)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (40 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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